
Nanaomycin A
描述
纳奈霉素是一种从链霉菌中分离得到的醌类抗生素。 它因其强大的生物活性而备受关注,特别是它抑制 DNA 甲基转移酶和抗炎特性的能力 。 纳奈霉素存在多种形式,包括纳奈霉素 A、E 和 K,每种形式都具有独特的性质和应用 .
准备方法
合成路线和反应条件: 纳奈霉素通常通过涉及链霉菌属的菌种的发酵过程生产。发酵液被提取和纯化以分离所需的纳奈霉素化合物。 例如,纳奈霉素 A 的具体合成路线和反应条件涉及使用各种有机溶剂和色谱技术以达到高纯度 .
工业生产方法: 纳奈霉素的工业生产涉及使用优化链霉菌菌株的大规模发酵。发酵条件,如温度、pH 值和营养成分,经过精心控制以最大限度地提高产量。 发酵后,化合物被提取、纯化并配制用于各种应用 .
化学反应分析
Synthetic Routes to Nanaomycin A
Two primary synthetic pathways have been developed for (±)-nanaomycin A, both starting from 2-bromo-8-methoxy-1,4-naphthoquinone (2) :
Route 1: Benzindanone Intermediate Pathway
Step | Reaction Details | Conditions/Reagents | Product |
---|---|---|---|
1 | Formation of benzindanone (3) | Multi-step synthesis from (2) | Intermediate (3) |
2 | Grignard reaction | Methylmagnesium iodide, HCl | Benzindene (8) |
3 | Oxidation | Lemieux–Johnson oxidation | Ketoaldehyde (9) |
4 | Conjugation | Methoxycarbonylmethylenetriphenylphosphorane | Conjugated ester (10) |
5 | Reductive cyclization | NaBH₄ | cis-naphthopyran (11) and trans-naphthopyran (12) (1:1.9 ratio) |
6 | Demethylation | Ce(IV), AlCl₃ | Quinones (15, 16) |
7 | Hydrolysis | – | (±)-Nanaomycin A (1) |
Route 2: Allyl Derivative Pathway
Step | Reaction Details | Conditions/Reagents | Product |
---|---|---|---|
1 | Reductive methylation | – | Bromonaphthalene (18) |
2 | Aldol addition | Butyllithium, acetaldehyde | Naphthylcarbinol (19) |
3 | Oxidation | Lemieux–Johnson oxidation | Lactol (20) |
4 | Wittig reaction | Trimethyl phosphonoacetate, NaH | Naphthopyrans (11, 12) (2.1:1 ratio) |
Biosynthetic Pathway
This compound is biosynthesized from nanaomycin D via enzymatic and non-enzymatic steps :
Key Reactions:
-
Enzymatic Reduction :
-
Enzyme : Nanaomycin D reductase (FAD-dependent, 68 kDa)
-
Substrates : Nanaomycin D + NADH (under anaerobic conditions)
-
Kinetics :
-
(Nanaomycin D) = 250 μM -
(NADH) = 62 μM
-
-
Product : Hydroquinone intermediate
-
-
Non-Enzymatic Cyclization :
Derivatization Reactions
This compound undergoes functional group modifications to yield bioactive derivatives :
Derivative | Reaction | Conditions | Yield/Purity |
---|---|---|---|
Acetylthis compound | Acetylation | Acetic anhydride, pyridine (16 hrs, RT) | 145 mg (99% pure), m.p. 190–192°C |
This compound methyl ester | Methylation | Diazomethane (ether, 1 hr, RT) | Column chromatography (CHCl₃:MeOH 100:1) |
Key Properties :
-
Acetylthis compound : UV
(MeOH): 235, 265, 270, 342 nm.
Chemical Stability and Reactivity
-
pH Sensitivity : Demethylation under acidic conditions (e.g., AlCl₃) generates quinone structures .
-
Redox Activity : The quinone moiety enables electron transfer, critical for DNMT3B inhibition .
-
Antimalarial Activity : Reactivity with Plasmodium falciparum targets (IC₈₀ = 33.1 nM) suggests redox-driven mechanisms .
Comparative Analysis of Synthetic vs. Biosynthetic Routes
Parameter | Synthetic Route | Biosynthetic Route |
---|---|---|
Yield | Moderate (multi-step) | High (enzymatic efficiency) |
Stereoselectivity | Mixed (cis/trans) | High (enzyme-controlled) |
Scalability | Limited by step count | Feasible with fermentation |
This comprehensive analysis highlights this compound's versatile chemistry, from controlled synthetic strategies to enzymatically driven biosynthesis, enabling its application as a therapeutic agent and biochemical tool.
科学研究应用
Chemical Properties and Mechanism of Action
Nanaomycin A is a quinonic compound identified as a selective inhibitor of DNMT3B, with an IC50 value of approximately 500 nM. It has been shown to effectively reduce global DNA methylation levels in various cancer cell lines, leading to the reactivation of silenced tumor suppressor genes, such as RASSF1A. The mechanism involves the inhibition of DNMT3B activity without affecting DNMT1, making it a unique candidate for targeted cancer therapies.
Antiproliferative Effects
This compound has demonstrated significant antiproliferative effects across multiple cancer cell lines:
- Cell Lines Tested : HCT116 (colon), A549 (lung), and HL60 (bone marrow).
- IC50 Values :
- HCT116: 400 nM
- A549: 4100 nM
- HL60: 800 nM
These results suggest that this compound can effectively inhibit cell viability in various types of cancer, making it a promising candidate for further development as an anticancer agent .
Neuroblastoma Treatment
Recent studies have highlighted this compound's efficacy against neuroblastoma, one of the most common childhood solid tumors. The compound was found to:
- Decrease genomic DNA methylation levels.
- Induce apoptosis in neuroblastoma cell lines.
- Upregulate expression of neuronal maturation-related mRNAs.
These findings indicate that this compound could serve as an effective therapeutic option for treating neuroblastoma by targeting DNA methylation pathways .
In Vivo Studies
In addition to in vitro studies, this compound has been evaluated in animal models:
- Animal Models : Guinea pigs were used to assess the therapeutic effects against fungal infections.
- Results : Topical application significantly improved lesion conditions and inhibited fungal growth, demonstrating this compound's potential beyond oncology .
Comparative Analysis with Other Compounds
A comparative analysis reveals that this compound exhibits superior inhibition of DNMT3B compared to other known inhibitors like harmine and resveratrol. This specificity enhances its potential as a targeted treatment option in epigenetic therapies .
Clinical Implications
The selective inhibition of DNMT3B by this compound opens avenues for developing new cancer therapeutics that minimize off-target effects commonly associated with broader-spectrum drugs.
Ongoing Research
Further research is warranted to explore:
- The long-term effects of this compound treatment on normal cells.
- Its potential combination with other therapies to enhance efficacy and reduce resistance.
Summary Table of Applications
Application Area | Findings |
---|---|
Cancer Cell Lines | Effective antiproliferative effects; IC50 values ranging from 400 nM to 4100 nM |
Neuroblastoma | Induces apoptosis; decreases DNA methylation; upregulates neuronal maturation genes |
In Vivo Efficacy | Effective against fungal infections in animal models |
Comparative Efficacy | More effective than harmine and resveratrol in inhibiting DNMT3B |
作用机制
纳奈霉素主要通过抑制 DNA 甲基转移酶发挥作用。它选择性地抑制 DNMT3B,导致沉默的抑癌基因去甲基化和重新激活。 该化合物的作用机制涉及通过呼吸链相关的 NADH 或黄素脱氢酶对其进行还原,然后自动氧化产生活性氧物种 .
类似化合物:
纳奈霉素 E: 与纳奈霉素 A 类似,但具有环氧基团,对 NLRP3 炎症小体的抑制作用相当,但毒性更低.
纳奈霉素 K: 通过抑制上皮间质转化和肿瘤生长表现出抗肿瘤活性.
独特性: 纳奈霉素 A 独特之处在于它选择性地抑制 DNMT3B,使其成为表观遗传学研究和癌症治疗中宝贵的工具 。 纳奈霉素 E 的毒性更低,使其成为抗炎药物开发的有希望的候选者 .
相似化合物的比较
Nanaomycin K: Exhibits anti-tumor activity by inhibiting epithelial-mesenchymal transition and tumor growth.
Uniqueness: this compound is unique in its selective inhibition of DNMT3B, making it a valuable tool in epigenetic research and cancer therapy . Nanaomycin E’s lower toxicity profile makes it a promising candidate for anti-inflammatory drug development .
生物活性
Nanaomycin A is a quinone antibiotic known for its selective inhibition of DNA methyltransferase 3B (DNMT3B), which plays a crucial role in the regulation of gene expression and tumor suppression. This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to alter DNA methylation patterns and induce apoptosis in cancer cells.
This compound acts primarily by inhibiting DNMT3B, leading to decreased global DNA methylation levels. This inhibition can reactivate silenced tumor suppressor genes, such as RASSF1A, which is often hypermethylated in various cancers. The mechanism involves the reduction of this compound by the respiratory chain-linked NADH or flavin dehydrogenase, generating reactive oxygen species (ROS) that contribute to its antimicrobial and anticancer activities .
Biological Activity Overview
The biological activity of this compound can be summarized through various studies focusing on its effects on different cell lines, including human cancer cells and neuroblastoma models. The following table provides a comparative overview of its activity across several cell lines:
Cell Line | IC50 (nM) | Effect on Methylation | Induced Apoptosis | References |
---|---|---|---|---|
HCT116 | 400 | Significant decrease | Yes | |
A549 | 4100 | Significant decrease | Yes | |
HL60 | 800 | Significant decrease | Yes | |
Neuroblastoma | Varies | Decreased | Yes |
Case Studies and Research Findings
- Inhibition of DNMT3B : Research has shown that this compound selectively inhibits DNMT3B without affecting DNMT1, making it a valuable tool for studying epigenetic modifications in cancer . In vitro studies demonstrated that treatment with this compound led to a significant reduction in genomic methylation levels across various cancer cell lines.
- Effects on Neuroblastoma : In studies focused on neuroblastoma, this compound was found to decrease DNA methylation levels and induce apoptosis. It also upregulated neuronal maturation-associated mRNAs, suggesting its potential as a therapeutic agent for this childhood cancer .
- In Vivo Studies : In murine models, administration of this compound resulted in prolonged survival and significant tumor growth inhibition. However, some doses caused cachexia, indicating a need for careful dose optimization .
- Cell Cycle Impact : this compound treatment was observed to reduce the proportion of cells in the S-phase of the cell cycle while increasing G1-phase cells, indicating an arrest in cell proliferation mechanisms .
属性
CAS 编号 |
52934-83-5 |
---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19) |
InChI 键 |
ZCJHPTKRISJQTN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
手性 SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
规范 SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
外观 |
Solid powder |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Nanafrocin; Nanaomycin A; Antibiotic OS 3966A; OS-3966-A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。